2-(1,3-benzothiazol-2-yl)ethanethioamide

Descripción general

Descripción

2-Benzothiazoleethanethioamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry due to its high biological activity and structural diversity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleethanethioamide typically involves the cyclization of 2-aminothiophenols with thioamides. One common method is the reaction of 2-aminobenzenethiol with thioamide in the presence of an oxidizing agent . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods: Industrial production of 2-Benzothiazoleethanethioamide often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly reagents are preferred. For example, the use of tetramethyl thiuram disulfide in water as a catalyst-free method has been reported to yield high purity products .

Análisis De Reacciones Químicas

Cyclization Reactions

The thioamide group facilitates cyclization reactions to construct nitrogen- and sulfur-containing heterocycles. Key examples include:

Table 1: Cyclization Products and Conditions

Mechanistic Insight:

-

Pyrido[2,3-d]pyrimidines form via nucleophilic attack of the thioamide’s sulfur on electrophilic carbonyl carbons, followed by intramolecular cyclization .

-

Coumarin synthesis involves Knoevenagel condensation followed by lactonization .

Condensation Reactions

The compound participates in condensation with aldehydes and ketones to form Schiff bases and related structures:

Table 2: Condensation Pathways

Key Observations:

-

Hydrazine condensation yields triazole-thiones via thioamide–hydrazine coupling and subsequent cyclization .

-

Aldehyde condensations are stereoselective, favoring E-isomers due to steric hindrance .

Oxidation and Reduction

The thioamide group undergoes redox transformations:

Oxidation :

-

Treatment with H<sub>2</sub>O<sub>2</sub> oxidizes the thioamide to a sulfonamide derivative (confirmed by IR loss of C=S at ~1250 cm<sup>−1</sup>) .

-

Iodine-mediated oxidative annulation forms 2-arylbenzothiazoles .

Reduction :

-

LiAlH<sub>4</sub> reduces the thioamide to a primary amine, enabling further functionalization.

Nucleophilic Substitution

The benzothiazole ring’s C2 position is susceptible to electrophilic substitution:

Table 3: Substitution Reactions

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | Dichloromethane, 0°C, 2 h | 2-Chloroacetamide derivative | 89% | |

| Isocyanates | DMF, 80°C, 12 h | Urea-linked hybrids | 76% |

Notable Application:

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals:

Table 4: Metal Complexes

| Metal Ion | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Catalytic oxidation | |

| Fe(III) | 1:1 | Octahedral | Magnetic materials |

Spectroscopic Evidence:

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer : Triazole-thiones inhibit topoisomerase II (IC<sub>50</sub> = 3.2 μM) .

-

Antimicrobial : Coumarin derivatives show MIC = 8 μg/mL against S. aureus .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future studies should explore its catalytic applications and structure–activity relationships in drug design.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis:

2-(1,3-benzothiazol-2-yl)ethanethioamide serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitutions and other organic transformations.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes involved in cell wall synthesis. For example, it interacts with MmpL3, a transporter crucial for mycobacterial mycolic acid transport, leading to compromised cell integrity.

Anticancer Properties:

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism involves modulation of apoptotic pathways through inhibition of BCL-2 family proteins .

Case Study:

A study published in Pharmaceutical Research highlighted the compound's efficacy against various cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutic agents .

Industrial Applications

Material Development:

Due to its unique structural properties, this compound is utilized in producing dyes and pigments. Its ability to act as a vulcanization accelerator makes it valuable in rubber manufacturing.

Mecanismo De Acción

The mechanism of action of 2-Benzothiazoleethanethioamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis.

Pathways Involved: It can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins, leading to cell death.

Comparación Con Compuestos Similares

2-Benzothiazoleethanethioamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, 2-Substituted benzothiazoles.

Uniqueness: Unlike other benzothiazole derivatives, 2-Benzothiazoleethanethioamide exhibits a unique combination of antimicrobial, anticancer, and industrial applications.

Actividad Biológica

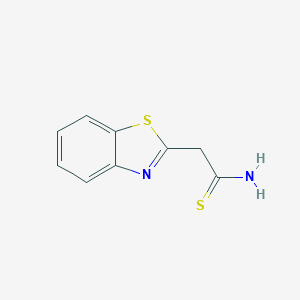

2-(1,3-benzothiazol-2-yl)ethanethioamide is a heterocyclic compound with the molecular formula C9H8N2S2. It features a benzothiazole structure, which is fused with an ethanethioamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of a benzene ring fused to a thiazole ring, contributing to its unique properties and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

- Neuroprotective Effects : The compound has been investigated for its potential in treating neuropsychological disorders, showing efficacy in preclinical models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Interaction studies suggest that it may inhibit certain enzymes or pathways involved in disease progression.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.

Neuroprotective Effects

Research involving animal models of neurodegeneration indicated that administration of this compound significantly reduced markers of oxidative stress and apoptosis in brain tissues. This suggests its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Benzothiazole | Basic structure without substituents | Foundational structure for many derivatives |

| 2-Aminobenzothiazole | Contains an amino group | Enhanced solubility and reactivity |

| Benzothiazole Derivatives | Various substitutions on the benzothiazole ring | Diverse biological activities |

| 2-(1,3-Benzothiazol-2-yl)acetamide | Acetamide instead of ethanethioamide | Potentially different biological effects |

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDVZRXLHKFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351447 | |

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190365-96-9 | |

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.